molecular formula C8H12N2 B591064 N,N-Dimethyl-p-phenylenediamine-d6 CAS No. 1398066-19-7

N,N-Dimethyl-p-phenylenediamine-d6

Cat. No. B591064
CAS RN: 1398066-19-7
M. Wt: 142.235
InChI Key: BZORFPDSXLZWJF-WFGJKAKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N,N-Dimethyl-p-phenylenediamine” (also known as DPD or DMPPDA) is an aromatic amine that is primarily used as an intermediate in the production of dyes . It is a redox indicator that readily forms a stable, red radical cation, which is involved in a variety of redox reactions .


Synthesis Analysis

“N,N-Dimethyl-p-phenylenediamine” is mainly used as an intermediate to produce dyes . Its oxidation reaction with H2O2 in the presence of an iron (III) catalyst has been used for the spectrophotometric detection of trace quantities of iron (III) . It also has sulfonating properties, allowing it to react with other compounds and generate sulfonic acid groups .


Molecular Structure Analysis

The molecular formula of “N,N-Dimethyl-p-phenylenediamine” is (CH3)2NC6H4NH2 . The compound contains two amine groups: a primary and a tertiary one. The carbons in the aromatic ring are very nucleophilic due to the electron density added by both nitrogen’s lone pairs to the π-system .


Chemical Reactions Analysis

“N,N-Dimethyl-p-phenylenediamine” is involved in a variety of redox reactions . Its oxidation reaction with H2O2 in the presence of an iron (III) catalyst has been used for the spectrophotometric detection of trace quantities of iron (III) . It also undergoes a covalent chemical bonding with humic materials, which can result in its chemical alteration to a latent form and prevent leaching .


Physical And Chemical Properties Analysis

“N,N-Dimethyl-p-phenylenediamine” is a solid with a melting point of 34-36 °C (lit.) . It darkens readily to a grey powder when exposed to air .

Mechanism of Action

“N,N-Dimethyl-p-phenylenediamine” is used in free chlorine colorimetric analysis as it reacts with Hypochlorous acid and Hypochlorite ions acquiring a pinkish color that can be quantitatively related to the concentration of those substances .

Safety and Hazards

“N,N-Dimethyl-p-phenylenediamine” is considered hazardous. It is fatal if swallowed and toxic in contact with skin or if inhaled . It is recommended to avoid dust formation, use only under a chemical fume hood, and avoid breathing dust, vapor, mist, or gas .

Future Directions

“N,N-Dimethyl-p-phenylenediamine” may be used for the preparation of molecular compounds with tetracyano-p-quinodimethane (TCNQ). Polarized absorption spectra of these molecular compounds were investigated . It is also used in the HID-AB (high iron diamine-alcian blue) staining procedures, which are used to differentiate between sialomucin and sulfomucin in the gastrointestinal tract .

properties

IUPAC Name

4-N,4-N-bis(trideuteriomethyl)benzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-10(2)8-5-3-7(9)4-6-8/h3-6H,9H2,1-2H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZORFPDSXLZWJF-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C1=CC=C(C=C1)N)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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